molecular formula C8H6ClIO2 B175114 Methyl 2-Chloro-4-iodobenzoate CAS No. 156573-32-9

Methyl 2-Chloro-4-iodobenzoate

Cat. No. B175114
M. Wt: 296.49 g/mol
InChI Key: GXZQAHOVNZHGFE-UHFFFAOYSA-N
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Patent
US06511974B1

Procedure details

4-Amino-2-methoxy-benzoic acid methyl ester (22.97 g) was cooled to an internal temperature of −10° C. in concentrated hydrochloric acid (110 ml) and stirred as a suspension. A precooled solution of sodium nitrite (98.71 g) in water (45 ml) was added to this mixture, at such a rate so as to maintain a reaction temperature of less than 0° C. After stirring for 25 minutes at 0° C. the reaction was treated with a solution of potassium iodide (24.44 g) and iodine (18.37 g) in water (50 ml) at such a rate so as to maintain a reaction temperature of less than −4° C. Ethyl acetate (100 ml) was added during the addition and the dark mixture was stirred at 0° C. for one hour. The organic layer was diluted with ethyl acetate and washed well with saturated sodium thiosulfate solution. The resulting orange solution was washed with brine and dried over anhydrous magnesium sulfate. The solvent was evaporated in vacuo to yield an oil which was purified by suction filtration through silica gel eluting with hexane/ethyl acetate (50/1). The resulting purified oil solidified on cooling to give 33.71 g of the title compound. MS, m/z: 296 (M)+.
Quantity
22.97 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
98.71 g
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
solvent
Reaction Step Two
Quantity
24.44 g
Type
reactant
Reaction Step Three
Quantity
18.37 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[CH:8][C:7](N)=[CH:6][C:5]=1OC.N([O-])=O.[Na+].[I-:18].[K+].II.[ClH:22]>O.C(OCC)(=O)C>[Cl:22][C:5]1[CH:6]=[C:7]([I:18])[CH:8]=[CH:9][C:4]=1[C:3]([O:2][CH3:1])=[O:13] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
22.97 g
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)N)OC)=O
Name
Quantity
110 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
98.71 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
45 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
24.44 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
18.37 g
Type
reactant
Smiles
II
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirred as a suspension
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at such a rate so as to maintain a reaction temperature of less than 0° C
STIRRING
Type
STIRRING
Details
After stirring for 25 minutes at 0° C. the reaction
Duration
25 min
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a reaction temperature of less than −4° C
STIRRING
Type
STIRRING
Details
the dark mixture was stirred at 0° C. for one hour
Duration
1 h
WASH
Type
WASH
Details
washed well with saturated sodium thiosulfate solution
WASH
Type
WASH
Details
The resulting orange solution was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield an oil which
FILTRATION
Type
FILTRATION
Details
was purified by suction filtration through silica gel eluting with hexane/ethyl acetate (50/1)
CUSTOM
Type
CUSTOM
Details
The resulting purified oil
TEMPERATURE
Type
TEMPERATURE
Details
on cooling

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)OC)C=CC(=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 33.71 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.